molecular formula C20H29NO8 B5321052 4-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid

4-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid

Cat. No.: B5321052
M. Wt: 411.4 g/mol
InChI Key: IIKQNDZYGYFPMF-UHFFFAOYSA-N
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Description

4-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid is a complex organic compound that features a morpholine ring, an oxalic acid moiety, and a methoxy-substituted phenyl group

Properties

IUPAC Name

4-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4.C2H2O4/c1-3-4-16-15-17(20-2)5-6-18(16)23-14-13-22-12-9-19-7-10-21-11-8-19;3-1(4)2(5)6/h3,5-6,15H,1,4,7-14H2,2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKQNDZYGYFPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCCOCCN2CCOCC2)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methoxy-2-prop-2-enylphenol with ethylene oxide under basic conditions to form 2-(4-methoxy-2-prop-2-enylphenoxy)ethanol.

    Etherification: The intermediate is then reacted with 2-chloroethylmorpholine in the presence of a base to yield 4-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine.

    Formation of the Oxalic Acid Salt: Finally, the morpholine derivative is treated with oxalic acid to form the oxalic acid salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy and prop-2-enyl groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy and morpholine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the methoxy and prop-2-enyl groups.

    Reduction: Reduced forms of the phenoxy and morpholine groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 4-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid can be used to study the interactions between small molecules and biological macromolecules. Its potential as a ligand for various receptors makes it a valuable tool in pharmacological studies.

Medicine

In medicine, this compound may have potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its structure allows for the design of polymers and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of 4-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid involves its interaction with specific molecular targets. The methoxy and prop-2-enyl groups can interact with various receptors, leading to changes in cellular signaling pathways. The morpholine ring can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[2-(4-Methoxyphenoxy)ethoxy]ethyl]morpholine
  • 4-[2-[2-(4-Ethoxyphenoxy)ethoxy]ethyl]morpholine
  • 4-[2-[2-(4-Methylphenoxy)ethoxy]ethyl]morpholine

Uniqueness

4-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]morpholine;oxalic acid is unique due to the presence of the prop-2-enyl group, which can participate in additional chemical reactions compared to its analogs. This makes it a versatile compound for various applications in research and industry.

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